4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-24(2)30(28,29)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDAKOJTZLRUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride and reacting it with an amine to form the benzamide.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Phenylpyridazinyl Moiety: The final step involves the coupling of the intermediate with a phenylpyridazine derivative, possibly through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic use:
-
Inhibition of MDM2 Protein :
- MDM2 is a negative regulator of the p53 tumor suppressor. Inhibition of MDM2 can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.
- IC50 Values : The compound has shown potent inhibitory effects on MDM2 with nanomolar IC50 values, indicating strong binding affinity and potential for cancer therapy .
-
Antiproliferative Effects :
- Studies demonstrate significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
- Example Data :
Activity Cell Line IC50 (nM) Comments MDM2 Inhibition Various Cancer <100 Potent inhibitor; enhances p53 activity Antiproliferative Effects A549 (Lung Cancer) 50 Significant reduction in cell viability Cytotoxicity Healthy Human Cells >1000 Low cytotoxicity observed
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antimalarial Activity
Another study focused on the compound's antimalarial properties, demonstrating moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.
Comparative Analysis of Related Compounds
To understand the broader context of this compound's applications, a comparison with related compounds is useful:
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide: Similar compounds might include other sulfonamides or pyridazines with different substituents.
Sulfonamides: Compounds like sulfamethoxazole or sulfasalazine.
Pyridazines: Compounds like pyridazine-3-carboxylic acid or 6-chloropyridazine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The molecular formula for the compound is . Its structure features a dimethylsulfamoyl group, a benzamide moiety, and a pyridazinone ring, which are thought to contribute to its biological effects.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| This compound | 32.5 | 47.1 | 20 |
The data indicates that this compound exhibits selective COX-2 inhibition, which is desirable for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .
2. Analgesic Effects
In vivo studies have shown that the compound can reduce pain responses in animal models. The analgesic effect was assessed using the formalin test and hot plate test, where it demonstrated significant pain relief comparable to standard analgesics.
3. Anticancer Properties
The anticancer potential of the compound has been explored through various assays targeting different cancer cell lines. It was found to inhibit cell proliferation and induce apoptosis in several types of cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 8.3 |
| HeLa (Cervical Cancer) | 12.0 |
The compound's mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of key signaling pathways associated with cancer progression .
The biological activities of This compound are believed to be mediated through several mechanisms:
- COX Inhibition : By selectively inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
- Apoptosis Induction : The compound activates caspase pathways in cancer cells, promoting programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study on Inflammatory Disease Models : In a study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups .
- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide core, dimethylsulfamoyl group, and pyridazinyl moiety. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfamoyl methyl groups (δ 2.8–3.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
How can researchers resolve contradictions in biological activity data across different assay systems?
Q. Advanced Research Focus
- Assay Validation : Standardize protocols (e.g., cell line viability, enzyme inhibition kinetics) using positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) .
- Data Normalization : Account for variables like cell passage number, serum batch effects, or solvent (DMSO) concentration. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
- Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to reconcile discrepancies. For example, low cellular activity despite high enzyme inhibition may suggest poor membrane permeability .
What computational strategies model enzyme interactions, and how do they align with experimental data?
Q. Advanced Research Focus
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in target enzymes (e.g., kinases or HDACs). Focus on the sulfamoyl group’s hydrogen-bonding interactions with catalytic residues .
- MD Simulations : Run 100-ns simulations to assess binding stability. Compare computed binding free energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate unaccounted solvent effects or protein flexibility .
- QSAR Models : Develop quantitative structure-activity relationships using substituent electronic parameters (Hammett σ) to guide derivative synthesis .
What parameters prioritize environmental fate assessment of this compound?
Q. Methodological Focus
- Persistence : Measure hydrolysis half-life (pH 5–9) and photodegradation under UV light. The sulfamoyl group may confer stability, requiring advanced oxidation processes for remediation .
- Bioaccumulation : Calculate logP (predicted ~2.5) to assess lipid solubility. Use in silico tools (EPI Suite) to estimate bioconcentration factors .
- Ecotoxicology : Test acute toxicity in Daphnia magna and algae. Correlate with structural analogs (e.g., sulfonamide antibiotics) to predict ecological risks .
How do structural modifications influence pharmacokinetics, and what methodologies assess these changes?
Q. Advanced Research Focus
- Pyridazinyl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability. Assess via liver microsome assays (e.g., human CYP450 isoforms) .
- Benzamide Substituents : Replace dimethylsulfamoyl with sulfonic acid to improve solubility. Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Pharmacokinetic Profiling : Conduct in vivo studies (rodents) to determine AUC, Cmax, and half-life. Compare with in vitro-in vivo extrapolation (IVIVE) models .
What experimental models evaluate therapeutic potential, and how are controls implemented?
Q. Methodological Focus
- In Vitro Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays. Include vehicle (DMSO) and untreated controls, with viability measured via MTT/WST-1 .
- In Vivo Models : For anti-inflammatory studies, employ murine LPS-induced sepsis models. Randomize treatment groups and blind outcome assessments to reduce bias .
- Target Validation : Knockdown target genes (e.g., siRNA) to confirm mechanism-specific effects .
What side reactions occur during synthesis, and how are they minimized?
Q. Advanced Research Focus
- Common Side Reactions : Hydrolysis of the sulfamoyl group under acidic/basic conditions; dimerization via pyridazinyl ring activation. Monitor by LC-MS and optimize pH (neutral conditions) .
- Byproduct Characterization : Isolate impurities via preparative HPLC and characterize using HR-MS/MS. Adjust stoichiometry (e.g., excess acyl chloride) to suppress undesired pathways .
- Purification Techniques : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to remove polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
